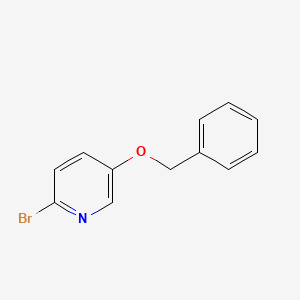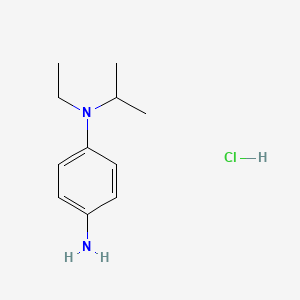![molecular formula C20H16O3 B1285354 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 111153-16-3](/img/structure/B1285354.png)
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Descripción general
Descripción
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a compound that can be associated with biphenyl structures, which are often used in the synthesis of various organic molecules. The presence of the benzyloxy group and the carboxylic acid moiety suggests that this compound could be an intermediate or a final product in synthetic organic chemistry, particularly in the creation of molecules with potential pharmacological activities.
Synthesis Analysis
The synthesis of related biphenyl carboxylic acids has been reported in the literature. For instance, the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid could be analogous to the synthesis of 4'-hydroxy-4-biphenylcarboxylic acid, which was achieved from 4-hydroxybiphenyl through a series of reactions including esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis, with an overall yield of 57.8% . This suggests that a similar synthetic route could be employed for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, with the benzyloxy group being introduced through a benzylation step.
Molecular Structure Analysis
The molecular structure of biphenyl carboxylic acid derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was characterized by IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction (XRD), and elemental analysis . These techniques could similarly be applied to determine the molecular structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, ensuring the correct placement of functional groups and overall molecular geometry.
Chemical Reactions Analysis
Biphenyl carboxylic acids can undergo various chemical reactions. For instance, the reaction of 2'-substituted biphenyl-2-carboxylic acids with lead tetra-acetate in refluxing benzene solution leads to the formation of 3,4-benzocoumarin . This indicates that 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid could also participate in cyclization reactions under certain conditions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carboxylic acids and their derivatives can be influenced by the substituents on the biphenyl system. For example, the solubility, melting point, and reactivity can be altered by the presence of electron-donating or electron-withdrawing groups. The benzyloxy group in 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is likely to affect its physical properties, such as solubility in organic solvents, which could be beneficial in the context of pharmaceutical formulation . Additionally, the carboxylic acid group could allow for further chemical transformations, such as the formation of amides or esters, which are common functionalities in drug molecules.
Aplicaciones Científicas De Investigación
1. Pharmaceutical Applications
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid derivatives have shown promise in the field of pharmaceuticals. For instance, biphenyl-based compounds have been synthesized and demonstrated significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid (Kwong et al., 2017). This suggests potential use in treatments for conditions related to enzyme tyrosinase.
2. Liquid Crystalline Phases
Research has revealed that 4-benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, a class of molecules related to 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to their ability to segregate hydrophilic regions from all-aromatic segments, a property that could be useful in material sciences and engineering (Kölbel, Tschierske, & Diele, 1998).
3. Chemical Synthesis
A variety of biphenyl 4-carboxylic acid derivatives have been synthesized for various applications. These compounds have been characterized using elemental analysis and spectroscopic techniques, indicating their potential in chemical synthesis and as intermediates in the production of pharmacologically active compounds (Patel, Malik, & Bhatt, 2009).
4. Luminescent Properties in Coordination Compounds
4-Benzyloxy benzoic acid derivatives have been used to synthesize lanthanide coordination compounds. These compounds exhibit varying luminescent properties based on electron-withdrawing or electron-donating groups, indicating potential applications in photophysical and luminescence-based technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
5. Analytical Chemistry
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid derivatives have been employed in the development of fluorescent molecular probes. These probes are capable of detecting photooxidants generated by dissolved organic matter, indicating their potential use in environmental monitoring and analytical chemistry (Lin, Grandbois, & McNeill, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)18-8-6-16(7-9-18)17-10-12-19(13-11-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDIVFYPCPVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563542 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
111153-16-3 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


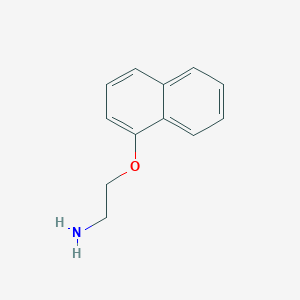

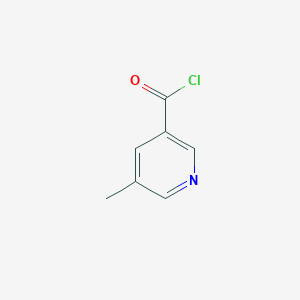


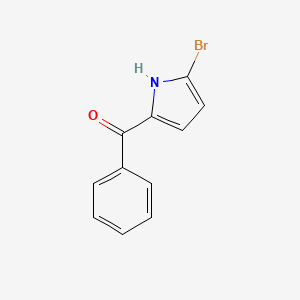


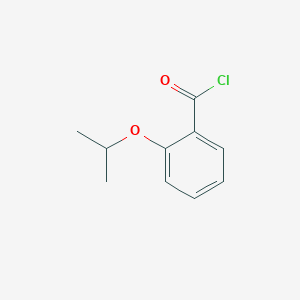
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)
